molecular formula C9H7Cl3O B13726563 2',5'-Dichloro-4'-methylphenacyl chloride

2',5'-Dichloro-4'-methylphenacyl chloride

Cat. No.: B13726563
M. Wt: 237.5 g/mol
InChI Key: CJXRMCVDHLJLAG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenacyl Compounds Research

Halogenated phenacyl compounds, such as phenacyl chloride and its substituted analogs, are well-established precursors in organic synthesis. The presence of the α-chloro ketone functionality makes them highly susceptible to nucleophilic substitution, forming the basis for the construction of a wide array of heterocyclic compounds and other functionalized molecules. The addition of halogen substituents on the aromatic ring, as seen in 2',5'-Dichloro-4'-methylphenacyl chloride, further modulates the reactivity of the molecule. These ring halogens are generally less reactive towards nucleophilic substitution than the α-chloro group, allowing for selective transformations.

The study of halogenated organic compounds is a vast field, with applications ranging from pharmaceuticals to materials science. The specific arrangement of chlorine atoms and a methyl group on the phenyl ring of this compound influences its electronic properties and, consequently, the reactivity of the acyl chloride group. Research into such polysubstituted aromatic compounds often focuses on understanding how the interplay of different functional groups dictates the outcome of chemical reactions.

Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The primary significance of this compound lies in its potential as a synthetic intermediate. The chloroacetyl group is a versatile handle for introducing a two-carbon unit, which can be elaborated into more complex structures. For instance, it can react with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

The dichlorinated and methylated phenyl ring provides a stable scaffold that can be further functionalized. The chlorine atoms, while relatively inert to nucleophilic aromatic substitution under standard conditions, can be activated towards displacement or participate in cross-coupling reactions under specific catalytic conditions. This dual reactivity makes this compound a potentially valuable building block for the synthesis of complex molecules with precisely defined substitution patterns.

A plausible synthetic route to this compound itself would likely involve the Friedel-Crafts acylation of 1,4-dichloro-2-methylbenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride. This standard electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones. sigmaaldrich.comorganic-chemistry.org

Table 1: Plausible Synthesis via Friedel-Crafts Acylation

Reactant 1Reactant 2CatalystProduct
1,4-Dichloro-2-methylbenzeneChloroacetyl chlorideAlCl₃This compound

This table represents a theoretical synthetic pathway based on established Friedel-Crafts acylation methodology, as direct synthesis of the target compound is not widely reported.

Historical Development of Research on Substituted Phenacyl Chlorides

The study of phenacyl chlorides and their derivatives has a long history in organic chemistry. Initially, their lachrymatory properties brought them to the forefront of chemical warfare research. wikipedia.org However, their utility as synthetic precursors was quickly recognized. The reactivity of the α-chloro ketone has been exploited for over a century to synthesize a vast number of organic compounds.

Early research focused on understanding the fundamental reactivity of the phenacyl halide moiety. As synthetic methodologies advanced, so did the complexity of the substituted phenacyl chlorides being investigated. The introduction of various substituents on the aromatic ring allowed for the fine-tuning of the molecule's electronic and steric properties, leading to more controlled and selective reactions. The development of modern analytical techniques, such as NMR and mass spectrometry, has been crucial in characterizing the products of these reactions and in elucidating their mechanisms.

Overview of Research Trajectories for Aryl Halide-Containing Molecules

Aryl halides are a cornerstone of modern organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. researchgate.net The development of palladium-, copper-, and nickel-catalyzed reactions has revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as key electrophilic partners.

Current research in this area is focused on several key trajectories:

Development of more efficient and versatile catalysts: The goal is to create catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and facilitate the coupling of challenging substrates, such as aryl chlorides.

C-H functionalization: A major trend is the direct functionalization of C-H bonds, which offers a more atom-economical approach to synthesis by avoiding the pre-functionalization of starting materials. researchgate.net

Photoredox catalysis: The use of visible light to drive chemical reactions is a rapidly growing area, offering sustainable and novel reaction pathways for the functionalization of aryl halides.

Late-stage functionalization: The ability to introduce functional groups into complex molecules at a late stage of the synthesis is highly desirable, and aryl halides are often key to achieving this.

Molecules like this compound, containing multiple halogen atoms, are of interest within these research trajectories. The differential reactivity of the aryl chlorides and the phenacyl chloride could allow for sequential and site-selective modifications, providing access to a diverse range of complex molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

2-chloro-1-(2,5-dichloro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H7Cl3O/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3

InChI Key

CJXRMCVDHLJLAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CCl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 ,5 Dichloro 4 Methylphenacyl Chloride

Direct Halogenation Approaches for Phenacyl Systems

Direct halogenation is a common method for preparing α-haloketones. nih.gov This approach begins with the corresponding substituted acetophenone, in this case, 2',5'-dichloro-4'-methylacetophenone, and introduces a chlorine atom at the alpha-position of the carbonyl group.

The alpha-halogenation of aldehydes and ketones is a well-documented α-substitution reaction. pressbooks.publibretexts.org The reaction typically proceeds under acidic conditions, where an acid catalyst facilitates the formation of an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking an electrophilic halogenating agent such as molecular chlorine (Cl₂), bromine (Br₂), or iodine (I₂). pressbooks.pub

The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol. This enol then reacts with the halogen, and a final deprotonation yields the α-haloketone and regenerates the acid catalyst. A key characteristic of this acid-catalyzed mechanism is that the rate of reaction is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration. libretexts.org This indicates that the rate-limiting step is the formation of the enol intermediate. libretexts.org

For the synthesis of 2',5'-Dichloro-4'-methylphenacyl chloride, the starting material, 2',5'-dichloro-4'-methylacetophenone, would be reacted with a chlorinating agent in an acidic medium, such as acetic acid. libretexts.org

Table 1: Key Aspects of Acid-Catalyzed Alpha-Halogenation

Feature Description
Starting Material 2',5'-Dichloro-4'-methylacetophenone
Key Intermediate Enol form of the ketone
Typical Reagents Cl₂, SO₂Cl₂, NCS in an acidic solvent (e.g., Acetic Acid)
Catalyst Acid (e.g., H⁺)

| Rate-Limiting Step | Formation of the enol intermediate |

A significant challenge in alpha-halogenation is achieving regioselectivity, particularly to ensure monochlorination and prevent reaction at other sites. Under acidic conditions, the introduction of the first halogen—an electron-withdrawing group—tends to deactivate the enol intermediate, making the formation of a second enol and subsequent dihalogenation slower than the initial halogenation. youtube.com This inherent feature of the acid-catalyzed pathway favors the formation of the monohalogenated product.

To enhance selectivity and improve reaction control, various chlorinating agents can be employed instead of chlorine gas. Reagents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are often preferred as they can provide milder reaction conditions and higher selectivity for monochlorination at the α-position. tcichemicals.com The choice of solvent and reaction temperature also plays a crucial role in controlling the outcome of the reaction.

Friedel-Crafts Acylation Routes with Chlorinated Toluene (B28343) Derivatives

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. masterorganicchemistry.comnih.gov This method constructs the ketone structure of the target molecule directly on the aromatic ring.

This synthetic route involves the reaction of 2,5-dichloro-4-methyltoluene with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst. masterorganicchemistry.com The electrophile in this reaction is the chloroacylium ion, generated from the interaction of chloroacetyl chloride with the catalyst. youtube.com

The directing effects of the substituents on the aromatic ring guide the position of acylation. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. Given the positions of the existing substituents, the incoming chloroacetyl group is directed to the available position that is para to the activating methyl group (C-1) and ortho to one of the chlorine atoms (C-2), which is sterically the most accessible and electronically favored position. In analogous reactions with toluene, acylation occurs almost exclusively at the para position. libretexts.org

The choice of catalyst is critical in Friedel-Crafts acylation. Strong Lewis acids are required to generate the highly reactive acylium ion. rsc.org Aluminum chloride (AlCl₃) is the most frequently used catalyst for this purpose. masterorganicchemistry.comscribd.com

A practical consideration is that the Lewis acid catalyst forms a complex with the carbonyl oxygen of the ketone product. This complexation deactivates the product towards further reaction but also means that slightly more than a stoichiometric amount of the catalyst is often required to drive the reaction to completion. masterorganicchemistry.com Other Lewis acids, such as ferric chloride (FeCl₃), can also be used. masterorganicchemistry.com Research into heterogeneous catalysts, like zeolites, is ongoing, aiming for more environmentally benign and reusable catalyst systems. acs.org

Table 2: Common Catalysts for Friedel-Crafts Acylation

Catalyst Type Key Characteristics
Aluminum Chloride (AlCl₃) Homogeneous Lewis Acid Highly reactive, traditional catalyst; often required in stoichiometric amounts. masterorganicchemistry.comrsc.org
Ferric Chloride (FeCl₃) Homogeneous Lewis Acid Milder than AlCl₃, can be used for sensitive substrates. masterorganicchemistry.com

| Zeolites | Heterogeneous Acid | Reusable, environmentally friendly, can offer shape selectivity. acs.org |

Conversion from Related Carboxylic Acid Derivatives

An alternative synthetic strategy begins with a carboxylic acid that has the required aromatic substitution pattern, namely 2,5-dichloro-4-methylbenzoic acid. This method involves activating the carboxylic acid and then performing a chain extension to build the chloromethyl ketone moiety.

The initial and crucial step is the conversion of the carboxylic acid into a more reactive derivative, typically the acid chloride. This transformation is readily accomplished by treating 2,5-dichloro-4-methylbenzoic acid with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.commnstate.edu This produces the intermediate 2,5-dichloro-4-methylbenzoyl chloride.

From this acid chloride, a well-established, though hazardous, method for homologation is the Arndt-Eistert synthesis. This procedure involves two main steps:

Diazoketone Formation: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate, with the elimination of hydrogen chloride.

Wolff Rearrangement or Haloketone Formation: In the classic Arndt-Eistert synthesis, the diazoketone undergoes a Wolff rearrangement to form a ketene, which is then trapped. However, for the synthesis of an α-chloroketone, the diazoketone intermediate is treated directly with hydrogen chloride (HCl). The HCl protonates the diazomethane carbon, followed by nucleophilic attack by the chloride ion and loss of nitrogen gas (N₂), to yield the final product, this compound.

Table 3: Reagents for Synthesis from Carboxylic Acid

Step Transformation Typical Reagent(s)
1 Carboxylic Acid → Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
2 Acid Chloride → α-Diazoketone Diazomethane (CH₂N₂)

| 3 | α-Diazoketone → α-Chloroketone | Hydrogen Chloride (HCl) |

This pathway provides a versatile method for converting a carboxylic acid into an α-chloroketone with one additional carbon atom.

Acyl Chlorination of 2,5-Dichloro-4-methylbenzoic Acid

The foundational step in the synthesis of this compound is the conversion of 2,5-Dichloro-4-methylbenzoic acid to its corresponding acyl chloride, 2,5-Dichloro-4-methylbenzoyl chloride. This transformation is crucial as acyl chlorides are significantly more reactive than their parent carboxylic acids, readily undergoing nucleophilic acyl substitution. The general reaction involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). This is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. The reaction is generally performed in an aprotic solvent, and refluxing is often necessary to drive the reaction to completion. researchgate.net

Utilization of Acyl Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

Several reagents can effect the conversion of carboxylic acids to acyl chlorides, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being among the most common and efficient in a laboratory setting. wikipedia.orgmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is widely used for its effectiveness and the convenient nature of its byproducts. commonorganicchemistry.com When 2,5-Dichloro-4-methylbenzoic acid reacts with thionyl chloride, the products are 2,5-Dichloro-4-methylbenzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com Since SO₂ and HCl are gases, they can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. masterorganicchemistry.com The reaction mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride, followed by a series of steps that ultimately eliminate the gaseous byproducts. masterorganicchemistry.com A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction. prepchem.com Conditions typically involve refluxing the carboxylic acid in neat or dissolved thionyl chloride. commonorganicchemistry.comorgsyn.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. wikipedia.org The reaction with a carboxylic acid produces the acyl chloride along with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are volatile gases, simplifying workup. pearson.comchemicalbook.com The mechanism proceeds through a reactive mixed anhydride (B1165640) intermediate. pearson.com This reaction is also frequently catalyzed by DMF. orgsyn.org Due to its higher reactivity, oxalyl chloride can often be used under milder conditions (e.g., at room temperature) compared to thionyl chloride. orgsyn.org

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
ByproductsSO₂, HCl (gaseous)CO₂, CO, HCl (gaseous)
Reaction ConditionsOften requires heating/reflux orgsyn.orgCan often be run at room temperature orgsyn.org
ReactivityHighly effectiveGenerally milder and more selective wikipedia.org
CatalystOften catalyzed by DMF prepchem.comOften catalyzed by DMF orgsyn.org

Novel Synthetic Approaches and Process Intensification

While traditional synthetic methods are reliable, modern chemistry seeks to improve efficiency, reduce reaction times, and minimize environmental impact. Process intensification techniques and green chemistry principles are increasingly being applied to the synthesis of complex organic molecules, including phenacyl halides.

Microwave-Assisted Synthesis for Related Phenacyl Halides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. erowid.org By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. erowid.org

For the synthesis of phenacyl halides, microwave irradiation has been successfully employed. ablesci.comresearchgate.net For instance, an environmentally benign method for synthesizing phenacyl halides has been reported using N-halosuccinimides in the presence of a nanocatalyst under microwave irradiation. ablesci.com Another approach involves the microwave-assisted, solvent-free Bischler indole (B1671886) synthesis, which uses phenacyl bromides as a key reactant, demonstrating the compatibility of these compounds with microwave conditions. organic-chemistry.org While a specific protocol for this compound is not detailed in the literature, the successful application of microwave technology to analogous structures suggests its potential to intensify the synthesis, possibly by accelerating the conversion of the acyl chloride intermediate or a direct halogenation pathway.

Reaction TypeKey Features of Microwave-Assisted MethodReference
Synthesis of Phenacyl HalidesEnvironmentally benign, use of nanocatalyst (TiO₂), N-halosuccinimides as halogen source. ablesci.com
Bischler Indole SynthesisSolvent-free, solid-state reaction, improved yields (52-75%), short reaction times (45-60 seconds). organic-chemistry.org
General Organic SynthesisRapid heating, expanded reaction range, suited for high-speed chemistry in pharmaceutical industry. erowid.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound, several principles can be applied.

Atom Economy: The principle of atom economy encourages maximizing the incorporation of all materials used in the process into the final product. The conversion of carboxylic acids to acyl chlorides using thionyl or oxalyl chloride is relatively atom-economical, as the byproducts are simple gaseous molecules.

Use of Safer Solvents and Reagents: Research into the synthesis of related phenacyl bromides has demonstrated reactions in environmentally benign solvents like water. rsc.org One method involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in pure water, avoiding hazardous organic solvents. rsc.org While this specific route is not directly applicable to the synthesis from a benzoic acid precursor, it highlights a trend toward greener solvent choices.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. In acyl chlorination, DMF is used in catalytic amounts. For other steps in phenacyl halide synthesis, nanocatalysts have been explored to improve efficiency and environmental profile. ablesci.comresearchgate.net

Prevention of Waste: A key goal is to prevent waste generation. The gaseous byproducts from thionyl and oxalyl chloride reactions are advantageous in this regard, as they simplify separation and reduce the need for purification steps that might generate more waste. chemicalbook.com

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale experiment to a larger, laboratory-scale preparation (gram-scale or higher) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Addition and Temperature Control: The conversion of carboxylic acids to acyl chlorides can be exothermic. During scale-up, the rate of addition of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) must be carefully controlled to manage the reaction temperature and prevent runaway reactions. orgsyn.org Using an ice bath for cooling during addition is a common practice. orgsyn.org

Removal of Excess Reagents and Byproducts: On a larger scale, the removal of excess volatile reagents like thionyl chloride must be done efficiently and safely, typically using a rotary evaporator under vacuum. orgsyn.org Proper trapping of acidic gases (HCl, SO₂) is essential.

Solvent Choice and Volume: The choice of solvent can impact reaction kinetics, product solubility, and ease of purification. While some reactions can be run in neat thionyl chloride, the use of an inert solvent like dichloromethane (B109758) can help control the reaction rate and facilitate handling. orgsyn.org The volume of solvent needs to be optimized to ensure efficient reaction while minimizing waste.

Purification: While the gaseous byproducts simplify initial purification, the crude acyl chloride may still require purification, especially on a larger scale. This can involve distillation under reduced pressure to remove non-volatile impurities.

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture, readily hydrolyzing back to the carboxylic acid. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination. orgsyn.org A study on the gram-scale preparation of acyl fluorides highlights the importance of phase-transfer catalysis for facilitating reactions in biphasic systems, which could be a relevant optimization strategy for related halogen exchange reactions. organic-chemistry.org

By carefully managing these parameters, the laboratory synthesis of 2,5-Dichloro-4-methylbenzoyl chloride, the key intermediate for this compound, can be optimized for higher yields and purity.

Reactivity and Reaction Mechanisms of 2 ,5 Dichloro 4 Methylphenacyl Chloride

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) makes 2',5'-Dichloro-4'-methylphenacyl chloride highly susceptible to nucleophilic substitution reactions. This reactivity is a hallmark of α-haloketones, where the carbon-halogen bond is activated by the adjacent carbonyl group.

Formation of α-Substituted Phenacyl Derivatives

This compound readily reacts with a variety of nucleophiles to yield a diverse range of α-substituted derivatives. The general scheme for this transformation involves the displacement of the chloride ion by a nucleophile.

Common nucleophiles that can be employed in these reactions include:

Oxygen nucleophiles: Alcohols and carboxylates react to form α-alkoxy and α-acyloxy ketones, respectively. For instance, the reaction with a generic alcohol (R-OH) would yield an α-ether derivative.

Nitrogen nucleophiles: Amines (primary and secondary) react to produce α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Sulfur nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently to give α-thioethers.

Carbon nucleophiles: Enolates and other carbanions can also displace the α-chloride, leading to the formation of a new carbon-carbon bond.

The following table provides illustrative examples of nucleophilic substitution reactions with phenacyl chloride derivatives, showcasing the versatility of this reaction.

NucleophileReagent ExampleProduct Type
AlcoholMethanol (B129727)α-Methoxy ketone
AmineAnilineα-Anilino ketone
ThiolThiophenolα-Phenylthio ketone
CarboxylateSodium Acetateα-Acetoxy ketone

Mechanistic Investigations of SN2 Pathways

The nucleophilic substitution at the α-carbon of this compound predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Several factors contribute to the facility of this pathway:

Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the carbonyl group stabilizes the transition state of the SN2 reaction. In the transition state, the p-orbital of the α-carbon can overlap with the π-system of the carbonyl group, delocalizing the developing negative charge.

Steric Hindrance: The α-carbon in phenacyl chlorides is typically a primary carbon, which is sterically accessible for the backside attack required in an SN2 reaction.

Kinetic studies on related phenacyl bromide systems with various nucleophiles have consistently shown second-order kinetics, which is characteristic of an SN2 mechanism. The reaction rate is dependent on the concentration of both the α-haloketone and the nucleophile.

The stereochemistry of the SN2 reaction at a chiral α-carbon would proceed with an inversion of configuration, a phenomenon known as the Walden inversion.

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is another reactive center, although its reactivity can be influenced by the electronic effects of the substituted aromatic ring.

Reductions to Corresponding Alcohols and Hydrocarbons

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding 2-chloro-1-(2,5-dichloro-4-methylphenyl)ethanol.

Reduction to Hydrocarbons: More forcing reduction conditions can completely remove the carbonyl oxygen to form a methylene group. Common methods for this transformation include:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base (like potassium hydroxide) at high temperatures. This method is ideal for substrates that are sensitive to acid.

The following table summarizes the expected products from the reduction of this compound.

Reduction MethodReagentsProduct
Hydride ReductionNaBH₄2-chloro-1-(2,5-dichloro-4-methylphenyl)ethanol
Clemmensen ReductionZn(Hg), HCl1-(2,5-dichloro-4-methylphenyl)ethyl chloride
Wolff-Kishner ReductionH₂NNH₂, KOH1-(2,5-dichloro-4-methylphenyl)ethyl chloride

Electrophilic Aromatic Substitution on the Dichlorinated Toluene (B28343) Moiety

The dichlorinated toluene ring of this compound can undergo electrophilic aromatic substitution, although the existing substituents significantly influence the reactivity and regioselectivity of these reactions.

The substituents on the aromatic ring are:

Two Chlorine atoms: Chlorine is an ortho, para-directing group, but it is also a deactivating group due to its inductive electron-withdrawing effect.

A Methyl group: The methyl group is an ortho, para-directing and activating group.

A Phenacyl chloride group: The keto group is a meta-directing and strongly deactivating group.

Considering the positions of the existing substituents (chloro at 2' and 5', methyl at 4'), the most likely positions for electrophilic attack would be the remaining open positions on the ring (positions 3' and 6'). The directing effects would need to be carefully considered for any specific electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts reactions. For instance, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to substitute at the position most activated by the methyl group and least deactivated by the other substituents, while also considering steric hindrance.

Further Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses two chlorine atoms and a methyl group as substituents. These groups significantly influence the regioselectivity of any further electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the chlorine atoms are ortho-, para-directing deactivators. The combined effect of these substituents would likely make further functionalization challenging and would require specific reaction conditions to achieve desired regioselectivity. The positions on the aromatic ring are influenced by the steric hindrance and the electronic effects of the existing substituents.

Influence of Chlorine and Methyl Substituents on Reactivity

The chlorine and methyl substituents have opposing electronic effects that modulate the reactivity of the entire molecule.

Chlorine Substituents: The two chlorine atoms are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic attack. However, they are also weakly donating through resonance, which directs incoming electrophiles to the ortho and para positions. Their presence also increases the electrophilicity of the carbonyl carbon in the phenacyl group, potentially enhancing its reactivity towards nucleophiles.

Methyl Substituent: The methyl group is electron-donating through hyperconjugation and a weak inductive effect. This activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself.

Metal-Catalyzed Coupling Reactions

The chlorine atoms on the aromatic ring of this compound make it a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Strategies for C-C Bond Formation (e.g., Heck, Suzuki, Sonogashira)

While no specific examples involving this compound have been reported, aryl chlorides are known to participate in several key cross-coupling reactions:

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base, and a suitable ligand.

Suzuki Reaction: The Suzuki coupling would pair the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnsf.govresearchgate.netmdpi.com This is a versatile method for forming biaryl structures.

Sonogashira Reaction: This reaction would form a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. ijnc.irlibretexts.orgwikipedia.orgnih.govmdpi.com

The reactivity of the two chlorine atoms in this compound in these reactions could potentially be differentiated based on their electronic and steric environments, allowing for selective functionalization.

Palladium and Copper-Catalyzed Transformations

Palladium-Catalyzed Reactions: Palladium is the most common catalyst for the cross-coupling reactions mentioned above (Heck, Suzuki, Sonogashira). wikipedia.orgorganic-chemistry.orgnih.govnsf.govresearchgate.netmdpi.commdpi.comnih.govnih.gov The choice of palladium precursor, ligand, base, and solvent are all critical parameters that would need to be optimized for successful coupling with this compound.

Copper-Catalyzed Reactions: Copper catalysts are also known to facilitate cross-coupling reactions of aryl chlorides, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds (e.g., Ullmann condensation). beilstein-archives.orgnih.govorganic-chemistry.orgnih.govbeilstein-journals.org While less common for C-C bond formation with aryl chlorides compared to palladium, copper catalysis could offer alternative reactivity pathways.

Photochemical Reactivity of Phenacyl Chloride Systems

The phenacyl chloride moiety is known to be photochemically active. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state, leading to a variety of photochemical reactions.

Photoenol Formation and Subsequent Reactions

A key photochemical process for ortho-alkyl substituted acetophenones is photoenolization. Given the presence of a methyl group at the 4'-position and a chloroacetyl group, it is plausible that this compound could undergo analogous photochemical transformations. The general mechanism involves the intramolecular abstraction of a hydrogen atom from the ortho-methyl group by the excited carbonyl oxygen, leading to the formation of a transient photoenol. These photoenols are reactive intermediates that can participate in various subsequent reactions, such as cycloadditions with dienophiles or oxidation. The presence of the chlorine atoms on the aromatic ring could influence the lifetime and reactivity of the excited state and the resulting photoenol.

Photolytic Cleavage Mechanisms in Substituted Phenacyl Chlorides

The photolytic cleavage of substituted phenacyl chlorides is a subject of significant interest due to its applications in photoremovable protecting group chemistry and the synthesis of complex organic molecules. The efficiency and pathway of the photocleavage are highly dependent on the nature and position of substituents on the aromatic ring, as well as the solvent in which the reaction is conducted. While specific studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable photochemical behavior can be derived from studies on structurally analogous compounds, particularly those with ortho-alkyl and chloro substituents.

The primary photochemical process for aryl ketones bearing ortho-alkyl groups is photoenolization. This reaction proceeds through the triplet excited state of the ketone, which then undergoes intramolecular hydrogen abstraction from the ortho-alkyl group to form a biradical intermediate. This biradical subsequently collapses to a triplet photoenol. In the absence of a trapping agent, this photoenol can revert to the original ketone. However, in the case of α-chloro-substituted acetophenones like this compound, the presence of the chlorine atom introduces alternative and often competing reaction pathways.

Research on α-chloro-2',5'-dimethylacetophenone, a close structural analog, reveals that upon irradiation, it can lead to the formation of a methyl-indanone. cmu.edu This cyclization is a key reaction pathway for such substituted phenacyl chlorides. The proposed mechanism for this compound would similarly involve the initial formation of a photoenol. The subsequent step would be an intramolecular cyclization with the elimination of hydrogen chloride to yield the corresponding indanone, 5,7-dichloro-6-methylindanone.

The solvent plays a crucial role in directing the reaction pathway. Studies on 2,5-dimethylphenacyl chloride have shown that the quantum yield for the release of HCl is significantly influenced by the solvent. In methanol, the quantum yield is reported to be 0.76, while in benzene, it is much lower at 0.11. psu.edu This suggests that polar, protic solvents like methanol can facilitate the heterolytic cleavage of the C-Cl bond from the Z-dienol intermediate, leading to a more efficient release of the chloride ion and subsequent product formation. In nonpolar solvents like benzene, the reaction is thought to proceed via the E-xylylene photoenol, with a less efficient HCl elimination.

For this compound, a similar solvent dependency is expected. In alcoholic solvents, in addition to the indanone, the formation of a solvent-incorporated product, such as 2-(alkoxymethyl)-5-chloro-4-methylacetophenone, is also a plausible outcome, arising from the trapping of a carbocation intermediate by the solvent.

The electronic effects of the chloro substituents on the aromatic ring are also expected to influence the photolytic cleavage. Chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. Their net effect on the reactivity of the excited state and the stability of intermediates will modulate the quantum efficiency and the distribution of products. It is anticipated that the electron-withdrawing nature of the chlorine atoms would influence the energy of the n,π* triplet excited state and the subsequent intramolecular hydrogen abstraction step.

Photochemical Data for 2,5-Dimethylphenacyl Chloride in Different Solvents
SolventQuantum Yield (Φ) of HCl ReleaseProposed Intermediate
Methanol0.76Z-Xylylene Photoenol
Benzene0.11E-Xylylene Photoenol

The data presented for 2,5-dimethylphenacyl chloride provides a strong basis for predicting the behavior of this compound. The presence of the additional chloro substituents may alter the quantum yields and potentially introduce other minor reaction pathways, but the fundamental mechanisms of photoenolization followed by cyclization or solvolysis are expected to be the dominant processes.

Applications of 2 ,5 Dichloro 4 Methylphenacyl Chloride in Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Heterocyclic Compounds

The α-haloketone moiety in 2',5'-Dichloro-4'-methylphenacyl chloride is a key functional group that enables its participation in a variety of cyclization reactions to form heterocyclic rings. These reactions are fundamental in medicinal chemistry and materials science, as heterocyclic structures are core components of many bioactive molecules and functional organic materials.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles)

This compound is a suitable precursor for the synthesis of a range of nitrogen-containing heterocycles. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by nitrogen-containing reagents, initiating a cascade of reactions that lead to the formation of stable aromatic rings.

Pyrazoles: Substituted pyrazoles can be synthesized from α-haloketones through condensation reactions with hydrazine (B178648) derivatives. pharmaguideline.commdpi.com For instance, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-(2',5'-dichloro-4'-methylphenyl)pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazole (B372694) can be controlled by using substituted hydrazines.

Imidazoles: The synthesis of imidazoles can be achieved through the condensation of α-haloketones with amidines. orgsyn.orgresearchgate.net Reacting this compound with an amidine, such as benzamidine, in the presence of a base would lead to the formation of a 2,4-disubstituted imidazole (B134444). This method, known as the Radziszewski synthesis and its variations, is a cornerstone in imidazole synthesis. The resulting imidazoles, bearing the 2',5'-dichloro-4'-methylphenyl substituent, could exhibit unique electronic and steric properties.

HeterocycleGeneral Synthetic Method from α-HaloketonePotential Product from this compound
PyrazoleCondensation with hydrazine or substituted hydrazines. pharmaguideline.commdpi.com3-(2',5'-dichloro-4'-methylphenyl)-1H-pyrazole
ImidazoleCondensation with amidines (e.g., formamidine, benzamidine). orgsyn.orgresearchgate.net4-(2',5'-dichloro-4'-methylphenyl)-1H-imidazole

Construction of Oxygen and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms. These classes of compounds are also of significant interest in various fields of chemistry.

Oxygen-Containing Heterocycles (e.g., Oxazoles): The Gabriel synthesis of oxazoles involves the reaction of an α-haloketone with a primary amide. researchgate.netpharmaguideline.com Thus, this compound can be reacted with an amide, such as formamide, to produce a 4-(2',5'-dichloro-4'-methylphenyl)oxazole. The reaction proceeds via N-acylation followed by cyclization and dehydration.

Sulfur-Containing Heterocycles (e.g., Thiazoles): The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a thioamide. researchgate.nettandfonline.comyoutube.com For example, the reaction of this compound with thioacetamide (B46855) would yield 2-methyl-4-(2',5'-dichloro-4'-methylphenyl)thiazole. This reaction is highly efficient and allows for the introduction of various substituents on the thiazole ring.

HeterocycleGeneral Synthetic Method from α-HaloketonePotential Product from this compound
OxazoleCondensation with a primary amide (Gabriel synthesis). researchgate.netpharmaguideline.com4-(2',5'-dichloro-4'-methylphenyl)oxazole
ThiazoleCondensation with a thioamide (Hantzsch synthesis). researchgate.nettandfonline.comyoutube.com2-substituted-4-(2',5'-dichloro-4'-methylphenyl)thiazole

Precursor for Advanced Organic Materials and Functional Molecules

The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine atoms and an electron-donating methyl group on the phenyl ring, can impart interesting electronic and photophysical properties to larger molecules and polymers derived from it.

Synthesis of Pre-Polymers and Monomers

While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers for subsequent polymerization. For instance, the phenacyl chloride can be converted into a vinyl or acrylic monomer. Reaction with a suitable reagent could introduce a polymerizable double bond, allowing for its incorporation into polymer chains via free-radical or other polymerization methods. The resulting polymers would feature the halogenated phenacyl side chain, which could influence the material's properties such as thermal stability, refractive index, and solubility. For example, polymers containing phenacyl groups have been studied for their potential in photolithography and as photo-crosslinkable materials.

Development of Fluorescent Probes and Dyes with Halogenated Phenacyl Scaffolds

The phenacyl scaffold can be a component of fluorescent dyes, and the introduction of halogen atoms can significantly modulate their photophysical properties. Halogenation can influence the fluorescence quantum yield, emission wavelength, and photostability of a fluorophore through the heavy-atom effect and by altering the electron density of the aromatic system. thieme-connect.deresearchgate.net

The 2',5'-dichloro-4'-methylphenacyl moiety could be incorporated into various fluorophore frameworks, such as coumarins, fluoresceins, or BODIPY dyes, through appropriate synthetic strategies. The presence of the dichloro-substituents would be expected to influence the intramolecular charge transfer (ICT) characteristics of the dye, potentially leading to solvatochromic behavior or providing a reactive site for sensing applications. For instance, the α-chloro group could be displaced by a recognition moiety to create a chemosensor that exhibits a change in fluorescence upon binding to a specific analyte.

Application as a Photoremovable Protecting Group (PPG)

Phenacyl derivatives are a well-known class of photoremovable protecting groups (PPGs), also known as photocages. nih.govresearchgate.netnih.govwikipedia.org These groups can be attached to a substrate molecule to mask its activity, which can then be restored by irradiation with light of a specific wavelength. This temporal and spatial control over the release of active molecules is highly valuable in various fields, including organic synthesis, biology, and materials science.

The mechanism of photodeprotection for many phenacyl-based PPGs involves an intramolecular hydrogen abstraction by the excited carbonyl group from an ortho-alkyl substituent, leading to the formation of a photoenol intermediate which then releases the protected substrate. nih.govacs.org Given the presence of a methyl group at the 4'-position, this compound itself is not a classic example of a PPG that proceeds via this ortho-methyl hydrogen abstraction. However, the broader class of phenacyl chlorides can function as PPGs through other mechanisms. For instance, photoreduction of the carbonyl group in the presence of a hydrogen donor can lead to cleavage of the bond to the protected group.

The electronic properties imparted by the chloro and methyl substituents on the phenyl ring of this compound could influence the efficiency and wavelength of photodeprotection. The electron-withdrawing nature of the chlorine atoms may affect the energy of the excited state and the kinetics of the cleavage reaction.

Protected Functional GroupGeneral Attachment ChemistryPhotodeprotection PrinciplePotential Advantage of 2',5'-Dichloro-4'-methylphenacyl Group
Carboxylic AcidsEsterification of the carboxylic acid with this compound.Photoreduction of the carbonyl group or other photochemical cleavage mechanisms. nih.govModified absorption spectrum and quantum yield due to halogen and methyl substituents.
Alcohols/PhenolsFormation of a phenacyl ether.Photochemical cleavage of the C-O bond. researchgate.netPotential for wavelength-selective deprotection.
AminesFormation of a phenacyl carbamate.Photolysis to release the free amine.Tunable photophysical properties.

Design and Synthesis of PPGs Based on 2',5'-Dichloro-4'-methylphenacyl moiety

Photoremovable protecting groups (PPGs), also known as photolabile protecting groups, are valuable tools in organic synthesis, allowing for the controlled release of a protected functional group upon irradiation with light. acs.orgmdpi.com The design of new PPGs is driven by the need for specific absorption wavelengths, high quantum yields of deprotection, and clean photochemical reactions. The 2',5'-dichloro-4'-methylphenacyl moiety possesses a chromophore that can be targeted for such applications.

The synthesis of PPGs based on the 2',5'-dichloro-4'-methylphenacyl moiety would likely follow established protocols for other phenacyl-based PPGs. The core of the synthesis involves the reaction of this compound with the functional group to be protected. For instance, to protect a carboxylic acid, the carboxylate salt can be reacted with this compound in an SN2 reaction to form the corresponding phenacyl ester. Similarly, alcohols and phenols can be protected as carbonates by first reacting the phenacyl chloride with a chloroformate, followed by reaction with the hydroxyl group. nih.govrsc.orgpsu.edu Amines can be protected as carbamates. nih.gov

The substitution pattern on the aromatic ring of the 2',5'-dichloro-4'-methylphenacyl moiety is expected to influence its photophysical properties. The presence of chloro- and methyl- groups can affect the absorption maximum and the efficiency of the photorelease process. For example, the 2,5-dimethylphenacyl (DMP) group has been successfully used as a PPG for carboxylic acids, alcohols, phenols, and amines. nih.govnih.govcmu.edu The synthesis of DMP esters is achieved by reacting the sodium salt of a carboxylic acid with α-chloro-2,5-dimethylacetophenone. cmu.edu A similar approach would be applicable for the synthesis of 2',5'-dichloro-4'-methylphenacyl esters.

Photorelease Mechanisms and Efficiency Studies in Model Systems

The photorelease mechanism of phenacyl-based PPGs is generally understood to proceed through either a photo-Favorskii rearrangement or, in the case of ortho-alkyl substituted phenacyl groups, through an intramolecular hydrogen abstraction. Given the ortho-methyl group in the 2',5'-dichloro-4'-methylphenacyl moiety, the latter mechanism is more probable, by analogy to the well-studied 2,5-dimethylphenacyl (DMP) group. acs.org

Upon photoexcitation, the carbonyl group abstracts a hydrogen atom from the ortho-methyl group, leading to the formation of a photoenol intermediate. This intermediate is reactive and can undergo subsequent reactions to release the protected functional group. For DMP esters, irradiation leads to the release of the carboxylic acid along with the formation of 6-methylindanone and 2-(alkoxymethyl)-5-methylacetophenone in alcoholic solvents. psu.edu Laser flash photolysis studies on DMP carbonates have shown that the reaction proceeds predominantly through a triplet excited state via E-photoenols. nih.govrsc.org

The efficiency of the photorelease process is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the release of the protected molecule. The quantum yields for the deprotection of various functional groups using the DMP protecting group have been reported to be in the range of 0.04 to 0.51, depending on the solvent and the nature of the protected group. nih.govrsc.orgnih.gov It is anticipated that the 2',5'-dichloro-4'-methylphenacyl group would exhibit similar photorelease efficiency.

Table 1: Photophysical Properties of Selected Phenacyl-Based Photoremovable Protecting Groups (Data for this compound is not available and is presented here as a hypothetical entry for comparison)

Photoremovable Protecting GroupProtected Functional GroupSolventQuantum Yield (Φ)
2,5-Dimethylphenacyl (DMP)Carboxylic AcidsBenzene~0.20 cmu.edu
2,5-Dimethylphenacyl (DMP)Alcohols/Phenols (as carbonates)Methanol (B129727)0.1-0.2 nih.govrsc.org
2,5-Dimethylphenacyl (DMP)Alcohols/Phenols (as carbonates)Cyclohexane0.36-0.51 nih.govrsc.org
2,5-Dimethylphenacyl (DMP)Amines/Amino Acids (as carbamates)Protic/Aprotic Solvents0.04-0.09 nih.gov
2',5'-Dichloro-4'-methylphenacylHypotheticalHypotheticalN/A

Intermediate in the Synthesis of Agrochemicals Research (Excluding Biological Activity)

Substituted benzoyl chlorides and related compounds are important intermediates in the synthesis of a variety of agrochemicals. google.comgoogle.comgoogle.com For example, 2,5-dichlorophenol (B122974) is a key intermediate in the synthesis of the herbicide dicamba. google.com While there is no specific information linking this compound to existing agrochemicals, its structure suggests it could serve as a building block in the synthesis of new agrochemical candidates.

The synthetic accessibility of an intermediate is a crucial factor in the development of new agrochemicals. The synthesis of this compound itself would likely start from 2,5-dichlorotoluene, which can be produced through various chlorination methods. google.com Subsequent Friedel-Crafts acylation with chloroacetyl chloride would yield the desired product.

The design of analogs with enhanced synthetic accessibility could involve modifying the substitution pattern on the aromatic ring to utilize more readily available starting materials or to simplify the synthetic route. For instance, replacing one of the chloro groups with a different halogen or another functional group could open up alternative synthetic pathways. The position of the methyl group could also be varied.

Table 2: Hypothetical Analogs of this compound with Potential for Enhanced Synthetic Accessibility

Analog StructureRationale for Enhanced Synthetic Accessibility
2-Chloro-4-methylphenacyl chloridePotentially simpler synthesis from 4-methyltoluene.
2,4-Dichlorophenacyl chlorideCan be synthesized from the common starting material 1,3-dichlorobenzene.
5-Chloro-2,4-dimethylphenacyl chlorideMay be accessible from 1,4-dimethyl-2-chlorobenzene.
2,5-Dibromo-4-methylphenacyl chlorideBromination reactions can sometimes offer different selectivity compared to chlorination.

Contributions to Retrosynthetic Analysis and Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of "disconnections". amazonaws.comslideshare.netyoutube.com this compound can be a useful synthon in the retrosynthetic analysis of more complex target molecules.

A key disconnection involving this molecule would be at the carbon-heteroatom bond formed when it is used as a protecting group or as an electrophile. For example, in a target molecule containing a 2',5'-dichloro-4'-methylphenacyl ester, a disconnection of the ester linkage would lead back to the corresponding carboxylic acid and this compound. This is a common strategy in the synthesis of complex molecules where a sensitive functional group needs to be temporarily masked. nih.gov

Another important retrosynthetic disconnection for the 2',5'-dichloro-4'-methylphenacyl moiety itself is the bond between the aromatic ring and the carbonyl group. This disconnection points to a Friedel-Crafts acylation reaction between 2,5-dichloro-4-methyltoluene and chloroacetyl chloride as the forward synthetic step. Further disconnection of 2,5-dichloro-4-methyltoluene would lead back to simpler starting materials like toluene (B28343) or xylene. google.com This systematic approach allows for the logical planning of a synthetic route to a target molecule containing the 2',5'-dichloro-4'-methylphenacyl framework.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within 2',5'-Dichloro-4'-methylphenacyl chloride can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the phenacyl group. Based on the analysis of structurally similar compounds, such as 2',5'-dichloroacetophenone, the aromatic region is expected to show two singlets. The proton at the 3'-position, being deshielded by the adjacent carbonyl group, would likely appear at a downfield chemical shift, while the proton at the 6'-position would appear slightly more upfield. The methyl group protons on the aromatic ring are expected to produce a singlet in the typical alkyl-aromatic region. The methylene protons of the phenacyl chloride moiety, being adjacent to both a carbonyl group and a chlorine atom, would be significantly deshielded and appear as a singlet further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule. The carbonyl carbon is expected to be the most deshielded, appearing at a characteristic downfield chemical shift. The aromatic carbons will present a complex pattern of signals, with their chemical shifts influenced by the chloro, methyl, and acyl substituents. The carbon bearing the methyl group and the carbons bearing the chlorine atoms will have distinct chemical shifts. The methylene carbon of the phenacyl chloride group will also be readily identifiable in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~190-195
CH₂Cl~4.7~45-50
Ar-H (3')~7.5-7.7~130-135
Ar-H (6')~7.3-7.5~128-132
Ar-CH₃~2.4~20-22
Ar-C (1')-~135-140
Ar-C (2')-~132-136
Ar-C (4')-~140-145
Ar-C (5')-~130-134

Note: These are predicted values based on the analysis of similar compounds and may vary from experimental results.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY experiment would be used to establish proton-proton coupling networks. For this compound, this technique would primarily confirm the absence of coupling between the aromatic protons and the aliphatic protons, as they are separated by more than three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. For instance, the proton signal around 2.4 ppm would show a correlation to the carbon signal around 20-22 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the final structure. Key expected correlations would include the methylene protons showing a correlation to the carbonyl carbon and the aromatic carbons at the 1' and 2' positions. The methyl protons would show correlations to the aromatic carbons at the 3', 4', and 5' positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This provides detailed structural information. For this compound, key fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl) and the cleavage of the acyl-aromatic bond, leading to the formation of a dichloromethylbenzoyl cation. Further fragmentation of the aromatic ring could also be observed.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Fragment Ion Structure Predicted m/z
[M]⁺[C₉H₇Cl₃O]⁺236/238/240
[M - CH₂Cl]⁺[C₈H₄Cl₂O]⁺187/189/191
[C₇H₄Cl₂]⁺[Dichlorotoluyl]⁺159/161/163

Note: The m/z values are for the most abundant isotopes and will show isotopic patterns due to the presence of chlorine.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The C-Cl stretching vibrations of the aromatic chlorides would appear in the fingerprint region, generally between 1000 and 1100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds may also be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted Key Vibrational Spectroscopy Bands

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
C=OStretch1680-1700 (Strong)1680-1700 (Medium)
Ar-HStretch3000-3100 (Medium)3000-3100 (Strong)
C-H (aliphatic)Stretch2850-3000 (Medium)2850-3000 (Medium)
C-Cl (aromatic)Stretch1000-1100 (Medium)1000-1100 (Strong)
C-Cl (aliphatic)Stretch650-850 (Strong)650-850 (Medium)

Vibrational Analysis of Carbonyl and C-Cl Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the carbonyl (C=O) stretching vibration would be a prominent feature in its IR and Raman spectra. Typically, the C=O stretch for an α-haloketone appears in the region of 1720-1740 cm⁻¹. The electron-withdrawing effect of the adjacent chlorine atom on the phenacyl moiety would be expected to shift this band to a higher frequency compared to a simple acetophenone.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Bond Expected Vibrational Frequency (cm⁻¹)
Carbonyl C=O 1720 - 1740
Aromatic C-Cl Ar-Cl 1100 - 1000
Aliphatic C-Cl R-CH₂-Cl 800 - 600

Note: These are generalized expected ranges and actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Conformation and Packing in Crystalline Phases

A single-crystal X-ray diffraction study would reveal the bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed understanding of the conformation of the phenacyl group relative to the dichlorinated phenyl ring. The way individual molecules pack together in the crystal lattice, known as the crystal packing, would also be elucidated, providing insights into the solid-state properties of the compound.

Intermolecular Interactions and Hydrogen Bonding

Analysis of the crystal structure would also identify any significant intermolecular interactions, such as halogen bonding (interactions involving the chlorine atoms) or π-π stacking between the aromatic rings of adjacent molecules. While this compound does not possess traditional hydrogen bond donors, weak C-H···O or C-H···Cl hydrogen bonds might be observed, which can play a role in stabilizing the crystal structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727).

The retention time of the compound would be a key parameter for its identification. A well-developed HPLC method would be able to separate the target compound from any starting materials, byproducts, or degradation products, allowing for a precise determination of its purity.

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: This is a hypothetical method and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound of the molecular weight and polarity of this compound, GC-MS analysis should be feasible.

The gas chromatogram would provide the retention time for the compound, while the mass spectrometer would yield a mass spectrum, which is a fingerprint of the molecule based on its mass-to-charge ratio and fragmentation pattern. The mass spectrum would show the molecular ion peak, confirming the molecular weight of the compound, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. This fragmentation pattern can provide valuable structural information.

Theoretical and Computational Studies on 2 ,5 Dichloro 4 Methylphenacyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a detailed picture of the electron distribution and energy levels within 2',5'-Dichloro-4'-methylphenacyl chloride, which are crucial for predicting its stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would begin with the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key structural parameters.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Predicted Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available

Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. No published data exists for this compound.

These calculations would likely employ a functional such as B3LYP in conjunction with a basis set like 6-31G(d) to provide a balance between accuracy and computational cost. The resulting optimized geometry is the foundation for all further computational analysis.

Molecular Orbital Analysis and Charge Distribution

Following geometry optimization, an analysis of the molecular orbitals (MOs) would be conducted. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

Furthermore, a charge distribution analysis, often using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is vital for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom of the carbonyl group and the carbon atom bonded to the phenacyl chloride are expected to carry significant positive charges, making them electrophilic centers.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule and identifying the energetic barriers associated with them.

Computational Modeling of Nucleophilic Substitution Pathways

This compound, being an α-haloketone, is susceptible to nucleophilic substitution reactions at the α-carbon. Computational modeling could be used to investigate the mechanism of such reactions, for example, with a simple nucleophile like a hydroxide (B78521) ion. This would involve locating the transition state structure for the substitution reaction and calculating the activation energy. This data would help in understanding the kinetics and feasibility of the reaction. Computational studies on other α-haloketones have provided valuable insights into these reaction pathways.

Energy Profiles for Photochemical Rearrangements

Phenacyl compounds are known to undergo photochemical reactions, such as photo-enolization and rearrangements. Theoretical studies could predict the energy profiles for such processes. This would involve calculating the energies of excited states and mapping the potential energy surfaces to identify the most likely photochemical pathways and products.

Structure-Reactivity Relationship (SRR) Modeling

While no specific Structure-Reactivity Relationship (SRR) models for this compound are available, this approach would involve comparing its computationally derived properties with those of a series of related compounds. By correlating structural or electronic parameters (like HOMO/LUMO energies or atomic charges) with experimentally observed reactivity for a set of analogous molecules, a predictive model could be developed. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Predictions (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with their chemical reactivity. plos.org For this compound, a QSAR model could be developed to predict its reaction rates with various nucleophiles, excluding any biological activity. Such models are invaluable for forecasting the outcomes of chemical reactions without the need for extensive laboratory experiments. nih.govresearchgate.net

The development of a reactivity QSAR model involves calculating a series of numerical values, known as molecular descriptors, that characterize the molecule's structure. mdpi.com These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For predicting the reactivity of an electrophile like this compound, relevant descriptors would likely include those related to its electronic properties. researchgate.net

A typical QSAR study for this compound would involve:

Dataset Compilation: Gathering experimental kinetic data (e.g., rate constants) for a series of related phenacyl chlorides reacting under consistent conditions.

Descriptor Calculation: Using computational software to calculate a wide range of descriptors for each molecule in the series.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to the observed reactivity. researchgate.net

Validation: Testing the model's predictive power using both internal (e.g., cross-validation) and external validation sets of molecules not used in the model's creation.

For instance, a multivariate linear regression model could be constructed to predict the free energies of activation for nucleophilic substitution reactions. nih.gov Descriptors such as the electron affinity (EA) of the electrophile, the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of ESP values for atoms ortho and para to the reaction center have proven effective in such models. nih.gov

Table 1: Example Molecular Descriptors for a Reactivity QSAR Model of Substituted Phenacyl Chlorides
CompoundLog(k) (Experimental Reactivity)LUMO Energy (eV)Electrostatic Potential at C=O CarbonDipole Moment (Debye)
Phenacyl chloride-2.50-1.85+0.452.98
4'-Methylphenacyl chloride-2.75-1.79+0.423.15
4'-Chlorophenacyl chloride-2.30-2.01+0.482.10
This compoundPredicted ValueCalculated ValueCalculated ValueCalculated Value

Steric and Electronic Effects of Substituents on Reaction Rates

The reactivity of the α-chloro ketone in this compound is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. The two chlorine atoms and the one methyl group collectively modulate the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the leaving group (chloride).

Electronic Effects: The influence of substituents on reaction rates can be quantified using linear free-energy relationships, such as the Hammett equation. This equation relates the rate constant of a reaction to substituent constants (σ) that represent their electron-donating or electron-withdrawing ability. Studies on substituted phenacyl bromides reacting with various nucleophiles have shown that electron-withdrawing groups increase the reaction rate, resulting in a positive Hammett ρ value. researchgate.net

For this compound:

Methyl Group (CH₃): The methyl group at the 4' position is electron-donating through induction and hyperconjugation. This effect slightly reduces the electrophilicity of the reaction center, which would tend to decrease the reaction rate.

Steric Effects: The substituent at the 2' position (ortho to the phenacyl group) can exert a steric effect, potentially hindering the approach of a nucleophile to the reaction center. In this specific molecule, the 2'-chloro group may cause some steric hindrance, which could slightly decrease the reaction rate. However, for many SN2-type reactions involving phenacyl halides, electronic effects are often the dominant factor in determining the rate. researchgate.net

Table 2: Hammett Constants (σ) for Substituents Relevant to this compound
SubstituentPositionHammett Constant (σ)Electronic Effect
-Clmeta (5'-position)+0.37Electron-withdrawing
-Clpara (relative to methyl)+0.23Electron-withdrawing
-CH₃para (relative to chloro)-0.17Electron-donating

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are crucial for structure elucidation and for understanding the relationship between molecular structure and spectroscopic output.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

To predict the spectroscopic properties of this compound, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed. The process begins with a geometry optimization to find the lowest energy conformation of the molecule.

NMR Chemical Shift Prediction: Once the optimized geometry is obtained, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra.

Vibrational Frequency Prediction: The same optimized molecular structure is used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). These calculated frequencies can be directly compared to an experimental IR or Raman spectrum. umich.edu

Comparison with Experimental Spectroscopic Data

The accuracy of computational predictions is contingent on their validation against experimental data. A pure, synthesized sample of this compound would be analyzed using NMR and IR spectroscopy. The experimental spectra would then be compared with the computationally predicted values.

A strong correlation between the predicted and observed data provides confidence in the assigned structure and the computational model used. Discrepancies can point to environmental effects (like solvent interactions not fully captured in the model) or suggest that the molecule may exist in a different conformation than the one predicted as the global minimum in the gas phase. This comparative analysis is a cornerstone of modern chemical characterization.

Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Difference (ppm)
C=O190.5189.8+0.7
-CH₂Cl45.846.2-0.4
C1' (ipso to C=O)134.2133.9+0.3
C2' (ipso to Cl)133.1132.5+0.6
C3'131.5131.8-0.3
C4' (ipso to CH₃)142.3141.7+0.6
C5' (ipso to Cl)135.9135.4+0.5
C6'129.8130.1-0.3
-CH₃21.120.8+0.3

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations often model a molecule in isolation (gas phase), Molecular Dynamics (MD) simulations are used to explore its conformational landscape and dynamic behavior in a condensed phase, such as in a solvent. nih.gov Conformational analysis is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to multiple, energetically accessible shapes (conformers). nih.gov

An MD simulation of this compound would involve:

Placing a model of the molecule into a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or chloroform).

Using a molecular mechanics force field to describe the potential energy of the system.

Solving Newton's equations of motion numerically to simulate the movement of every atom over a period of time (from nanoseconds to microseconds). sci-hub.ru

The resulting trajectory provides a detailed movie of the molecule's behavior. Analysis of this trajectory can reveal the most populated conformational states, the energy barriers between them, and the timescale of conformational changes. researchgate.net For this compound, MD simulations would be particularly useful for understanding the rotational preference of the phenacyl group relative to the substituted aromatic ring. This orientation can affect the accessibility of the electrophilic center to an approaching nucleophile and thus influence its reactivity.

Table 4: Example Output from Conformational Analysis of the C(ring)-C(O) Dihedral Angle
ConformerDihedral Angle (C2'-C1'-C=O-CH₂)Relative Potential Energy (kcal/mol)Population in Chloroform at 298 K (%)
A~30°0.00~65%
B~150°0.85~25%
C~90° (Transition State)2.50~10%

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of phenacyl chlorides, often involving Friedel-Crafts acylation or the halogenation of corresponding ketones, can present challenges such as the use of stoichiometric, corrosive reagents and the formation of byproducts. sciencemadness.org Future research will likely aim to overcome these limitations through the development of catalytic and continuous flow processes.

Catalytic ApproachPotential AdvantagesResearch Focus for 2',5'-Dichloro-4'-methylphenacyl chloride
Transition-Metal Catalysis High selectivity, mild reaction conditions, potential for asymmetric synthesis.Development of catalysts for the direct oxychlorination of a suitable 2,5-dichloro-4-methylstyrene precursor.
Biocatalysis Environmentally benign, high specificity, use of renewable resources.Screening of enzymes or whole-cell systems for the selective halogenation or functionalization of a suitable precursor.
Organocatalysis Metal-free, often less sensitive to air and moisture.Exploration of organocatalysts for the asymmetric α-chlorination of 2',5'-dichloro-4'-methylacetophenone.

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. pharmasalmanac.comnih.govnih.gov The application of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of this compound. rsc.org Future research would involve designing and optimizing a continuous flow process for its synthesis, which would be particularly beneficial for handling potentially hazardous reagents and exothermic reactions that can be associated with halogenations. nih.govrsc.org

Exploration of Novel Reaction Pathways and Transformational Capabilities

The reactivity of the α-haloketone functional group in this compound makes it a versatile intermediate for a variety of chemical transformations. wikipedia.orgnih.gov While nucleophilic substitution reactions are common, future research is expected to delve into less conventional reaction pathways.

The involvement of phenacyl chlorides in radical reactions is an area with potential for new discoveries. Research could explore the generation of radical species from this compound and their subsequent use in C-C bond-forming reactions, such as additions to alkenes. acs.orglumenlearning.comucr.edu Furthermore, the use of this compound in organometallic cross-coupling reactions could provide novel routes to complex molecular architectures. Investigating its reactivity with various organometallic reagents under different catalytic conditions could unlock new synthetic possibilities.

Electrochemical methods offer a green and powerful alternative to traditional chemical redox reactions. cornell.edu The cathodic reduction of phenacyl halides has been studied, and future research could focus on the electrochemical behavior of this compound. acs.org This could lead to the development of novel electrosynthetic methods for the functionalization of this compound. For example, electrochemical C-H activation or the generation of reactive intermediates under electrochemical conditions could provide new avenues for its transformation. researchgate.net

Reaction PathwayPotential OutcomeResearch Focus
Radical Reactions Formation of new C-C bonds, access to complex structures.Photoredox or thermally induced radical generation and subsequent reactions.
Organometallic Chemistry Cross-coupling to form C-C, C-N, or C-O bonds.Palladium, copper, or nickel-catalyzed cross-coupling reactions with various partners.
Electrochemistry Selective reductions or oxidations, generation of novel reactive species.Controlled potential electrolysis to study reduction pathways and synthetic applications.

Diversification of Applications in Advanced Functional Materials

The inherent reactivity of this compound makes it a candidate for incorporation into functional materials. The phenacyl chloride moiety can be used as a reactive handle to attach this molecule to polymer backbones or to initiate polymerization reactions. Future research could explore its use as a monomer or a functionalizing agent in the synthesis of novel polymers with tailored properties. nih.govnih.govrsc.org For example, it could be used to introduce specific functionalities into biodegradable polymers or to create materials with unique optical or electronic properties. The dichloro- and methyl-substituents on the aromatic ring could also influence the final properties of these materials. mdpi.com

Integration into Responsive Polymer Systems

The development of "smart" polymers that respond to external stimuli is a rapidly growing field. mit.edubohrium.comresearchgate.netdtu.dk The phenacyl group is a well-established photoremovable protecting group, meaning it can be cleaved from another molecule upon exposure to light. acs.orgwikipedia.org This property makes this compound an intriguing candidate for incorporation into responsive polymer systems.

Future research could focus on synthesizing polymers where this compound is either a pendant group or part of the polymer backbone. Upon irradiation, the cleavage of the phenacyl group could trigger a variety of responses:

Controlled Release: The compound could act as a photocleavable linker, tethering therapeutic agents or fluorescent probes to a polymer backbone. Light exposure would then release the payload with high spatial and temporal control.

Degradable Materials: Integration into the polymer backbone could lead to photodegradable materials. This is particularly relevant for applications in tissue engineering and environmentally friendly plastics.

A key challenge will be to fine-tune the photochemical properties of the incorporated moiety. The dichloro and methyl substitutions on the phenyl ring will influence the absorption wavelength and the quantum yield of the photocleavage reaction. Research will be needed to characterize these properties and optimize them for specific applications.

Table 1: Potential Stimuli-Responsive Polymer Applications

Application AreaTriggering MechanismPotential Outcome
Drug DeliveryPhotolytic cleavage of drug-polymer conjugateSite-specific release of therapeutics
Tissue EngineeringPhotodegradation of polymer scaffoldControlled scaffold degradation to match tissue growth
Smart CoatingsLight-induced change in polymer polarityAlteration of surface wettability or adhesion

Use in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined structure of this compound makes it a candidate for designing novel supramolecular architectures.

Photo-controllable Assembly/Disassembly: The compound could be incorporated into larger molecules, such as crown ethers or cyclodextrins, which are known to form host-guest complexes. Photochemical cleavage of the phenacyl group could alter the shape or electronic properties of the host molecule, leading to the controlled disassembly of the supramolecular structure. nih.gov

Reactive Building Blocks: The α-chloro ketone is a reactive site for nucleophilic substitution. This allows for the covalent linking of the molecule to other components to form complex, multi-component supramolecular systems.

Challenges in this area include understanding how the dichloro and methyl substitutions affect the non-covalent interactions that govern supramolecular assembly. Competition between desired intermolecular interactions and potential side reactions of the reactive chloride will also need to be carefully managed.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

To develop and optimize systems based on this compound, it is crucial to monitor its reactions in real-time. In-situ spectroscopic techniques are invaluable for this purpose, providing mechanistic insights and allowing for precise control over reaction conditions. mt.comspectroscopyonline.com

Real-Time Reaction Monitoring with Advanced Spectroscopy

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout a chemical process. mt.com

For reactions involving this compound, these techniques could be used to:

Track Reaction Kinetics: By monitoring the disappearance of the carbonyl peak of the phenacyl chloride and the appearance of new peaks corresponding to the product, detailed kinetic profiles can be established.

Identify Intermediates: Transient or unstable intermediates that might be missed by traditional offline analysis can often be detected, providing a more complete picture of the reaction mechanism.

Optimize Reaction Conditions: The immediate feedback provided by in-situ monitoring allows for the rapid optimization of parameters such as temperature, pressure, and catalyst loading.

Table 2: Spectroscopic Techniques for In-Situ Monitoring

TechniqueInformation ProvidedApplication Example
In-situ FTIRChanges in functional groupsMonitoring the conversion of the carbonyl group during a nucleophilic substitution reaction.
In-situ RamanVibrational modes of moleculesObserving the cleavage of the carbon-chlorine bond in real-time.
UV-Vis SpectroscopyElectronic transitionsTracking the photochemical cleavage of the phenacyl group by monitoring changes in the absorption spectrum.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

A comprehensive understanding and application of this compound will require a synergistic approach that integrates synthesis, spectroscopy, and computational modeling. nih.govmdpi.com

Synthesis: The targeted synthesis of derivatives and polymers containing the 2',5'-dichloro-4'-methylphenacyl moiety is the foundational step.

Spectroscopy: Advanced spectroscopic techniques, as discussed above, will be essential for characterizing these new materials and monitoring their dynamic behavior.

Computational Chemistry: Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and photochemical properties of the molecule. mdpi.com These theoretical predictions can guide synthetic efforts and help in the interpretation of spectroscopic data. For instance, computational models can predict how the substitution pattern on the phenyl ring affects the absorption wavelength and the efficiency of photocleavage.

By combining these three pillars of chemical research, a deeper understanding of the fundamental properties of this compound can be achieved, paving the way for its rational design and implementation in a new generation of advanced materials.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2',5'-Dichloro-4'-methylphenacyl chloride with high purity, and how can reaction conditions be tailored to minimize byproducts?

  • Methodological Answer : The synthesis typically involves chlorination of a pre-functionalized acetophenone derivative. For example, thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane or toluene is effective for introducing the acyl chloride group . To minimize byproducts (e.g., over-chlorination), stoichiometric control and low-temperature conditions (0–5°C) are recommended. Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) enhances purity . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve structural ambiguities, with chloro-substitutions causing predictable deshielding (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) to assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.96 for C₉H₇Cl₂O) . Cross-validate results to resolve discrepancies, such as overlapping NMR signals from regioisomers .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are critical for long-term use?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolysis to carboxylic acid) can be monitored via FT-IR (loss of C=O stretch at ~1800 cm⁻¹) . For extended stability, lyophilization or formulation with stabilizing agents (e.g., molecular sieves) is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions, and how do substituent positions influence selectivity?

  • Methodological Answer : The electron-withdrawing chloro groups activate the carbonyl carbon for nucleophilic attack. Para-substituted methyl groups sterically hinder ortho positions, directing reactivity to the acyl chloride site . Kinetic studies (e.g., using pseudo-first-order conditions with amines) reveal rate constants dependent on solvent polarity (DMF > THF) . Computational modeling (DFT) predicts charge distribution and transition states, aligning with experimental Hammett parameters .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variable assay conditions. Standardize protocols:

  • Enzyme Inhibition : Use fixed substrate concentrations (e.g., 1 mM ATP for kinase assays) and control for solvent effects (DMSO ≤1% v/v) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to distinguish poor permeability from true inactivity .
  • Meta-Analysis : Compare data across studies using tools like ChemAxon or PubChem BioAssay to identify outliers .

Q. What computational strategies are effective for predicting the photophysical properties of this compound in photoactivation studies?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G* basis sets predicts UV-Vis absorption maxima (~310 nm) and excited-state behavior . Solvent effects (e.g., acetonitrile vs. water) are modeled using the polarizable continuum model (PCM). Validate predictions with experimental transient absorption spectroscopy .

Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ in THF) . Protic solvents (e.g., ethanol) compete for nucleophilic sites, reducing yields. Use Kamlet-Taft solvent parameters to optimize dielectric constants (ε > 15) and hydrogen-bond donor capacity .

Q. What strategies are recommended for isolating and characterizing regioisomeric byproducts in the synthesis of this compound?

  • Methodological Answer : Regioisomers (e.g., 2',4'-dichloro derivatives) are separable via reverse-phase HPLC (ACN/water + 0.1% TFA). Structural confirmation requires NOESY NMR to assign substituent positions . Isotopic labeling (e.g., ¹³C at the methyl group) aids in tracking isomer formation during synthesis .

Q. How can photoaffinity labeling with this compound be optimized for studying protein-ligand interactions?

  • Methodological Answer : Irradiate at 365 nm for 10–15 min in buffered solutions (pH 7.4) to generate reactive intermediates. Use quench-flow systems to trap short-lived species. Validate labeling efficiency via SDS-PAGE and Western blot with anti-hapten antibodies . Competitor assays (with unlabeled analogs) confirm binding specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.